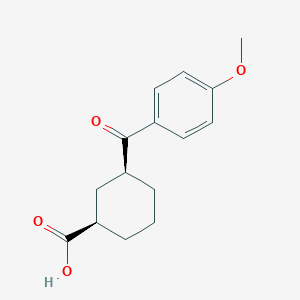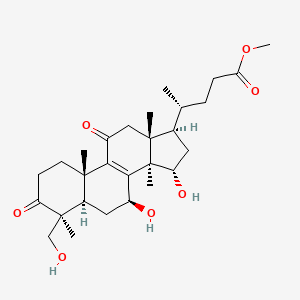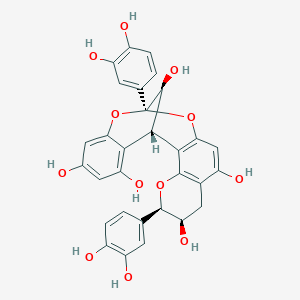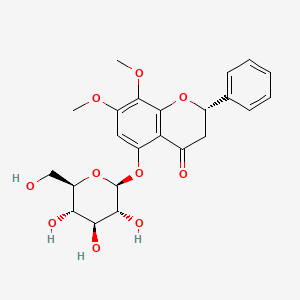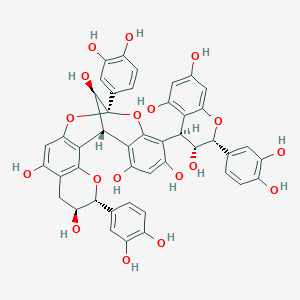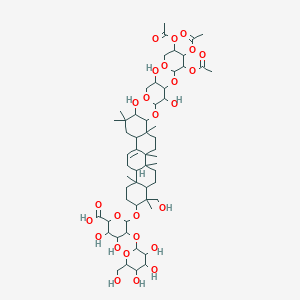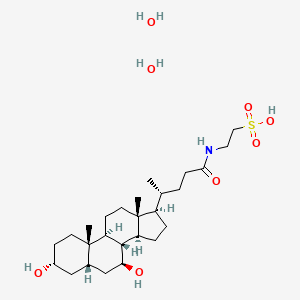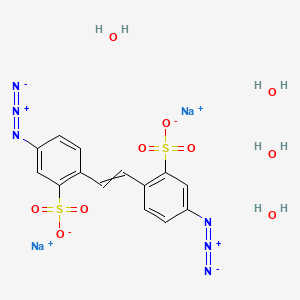
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate
描述
Synthesis Analysis
The synthesis of Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular formula of Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is C14H8N6Na2O6S2·4H2O . The molecular weight is 538.42 .Physical And Chemical Properties Analysis
Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate appears as a light yellow to brown powder or crystal . It is sensitive to light .科研应用
Fluorescent Whitening Agents
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate has been explored for its application in fluorescent whitening agents. For instance, Holt and Milligan (1974) studied the irradiation of an aqueous solution of the trans-isomer of disodium 4,4'-diacetamidostilbene-2,2'-disulfonate, which resulted in various reactions, including isomerization, reduction, and oxidative cleavage, forming different products when applied to wool. This research provides insight into the potential use of disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate in textile enhancement and whitening applications (Holt & Milligan, 1974).
Polymer Science
In polymer science, this compound has been utilized in the synthesis of novel materials. Singh et al. (2017) created sulfonated polytriazole copolymers using disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate as one of the monomers. These copolymers exhibited high mechanical, thermal, and oxidative stability and low swelling, making them potential candidates for applications like proton exchange membranes (Singh et al., 2017).
Photoresist Materials
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate has been studied for its application in photoresist materials. Swei and Talbot (2003) explored its use in polyvinylpyrrolidone photoresists for CRTs, finding that lighting conditions affected the degradation of the compound and its crosslinking with polyvinylpyrrolidone. This research contributes to the development of new materials for high-definition imaging technologies (Swei & Talbot, 2003).
Fluorescence Sensors
The compound is also being utilized in the development of fluorescence sensors. Luisier et al. (2012) demonstrated the use of a related dye, disodium 3,4:3',4'-bibenzo[b]thiophene-2,2'-disulfonate, as a molecular probe for fluorimetric detection of caffeine, highlighting the potential of stilbene disulfonate derivatives in analytical chemistry applications (Luisier et al., 2012).
Proton Exchange Membrane Properties
In the field of energy and fuel cells, disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate has been utilized in the development of materials with proton exchange properties. For instance, Banerjee et al. (2014) synthesized new fluorinated sulfonated polytriazoles using this compound, which showed promise as proton exchange membranes due to their high thermal and chemical stabilities and low water uptake (Banerjee et al., 2014).
Safety And Hazards
Disodium 4,4’-Diazidostilbene-2,2’-disulfonate Tetrahydrate is harmful if swallowed, in contact with skin, or if inhaled . It is also a flammable solid . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray. It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
性质
IUPAC Name |
disodium;5-azido-2-[2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O6S2.2Na.4H2O/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;;;;;/h1-8H,(H,21,22,23)(H,24,25,26);;;4*1H2/q;2*+1;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMRPZJTEIQWSU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6Na2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate | |
CAS RN |
2718-90-3 | |
| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4,4'-diazidostilbene-2,2'-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。






